molecular formula C7H3F3N2 B1357796 4-(Trifluoromethyl)picolinonitrile CAS No. 936841-69-9

4-(Trifluoromethyl)picolinonitrile

Cat. No. B1357796
Key on ui cas rn: 936841-69-9
M. Wt: 172.11 g/mol
InChI Key: CNUSUSDRUJDLFU-UHFFFAOYSA-N
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Patent
US08318776B2

Procedure details

To 70 ml of acetonitrile were added 6 g of 4-trifluoromethylpyridine=N-oxide, 10.26 ml of triethylamine, and 10.95 g of trimethylsilyl cyanide, and the mixture was stirred at 90° C. for 20 hours. Thereafter, the reaction solution was allowed to cool to room temperature, and concentrated. The residue was subjected to silica gel column chromatography to obtain 4.5 g of 4-trifluoromethylpyridine-2-carbonitrile.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
10.26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])C.[F:4][C:5]([F:13])([F:12])[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1.C[Si](C#N)(C)C>C(N(CC)CC)C>[F:4][C:5]([F:13])([F:12])[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:1]#[N:3])[CH:7]=1

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
6 g
Type
reactant
Smiles
FC(C1=CC=NC=C1)(F)F
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.95 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
10.26 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C1=CC(=NC=C1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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